molecular formula C13H17F3N2O B7932771 2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

Cat. No.: B7932771
M. Wt: 274.28 g/mol
InChI Key: SKECLKGZWQYNRY-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is a synthetic organic compound characterized by the presence of an amino group, an isopropyl group, and a trifluoromethyl-benzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethyl-benzyl chloride, isopropylamine, and acetamide.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(4-nitrobenzyl)-acetamide
  • 2-Amino-N-isopropyl-N-(3-methylbenzyl)-acetamide
  • 2-Amino-N-isopropyl-N-(3-chlorobenzyl)-acetamide

Uniqueness

2-Amino-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and stability.

Properties

IUPAC Name

2-amino-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-9(2)18(12(19)7-17)8-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKECLKGZWQYNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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